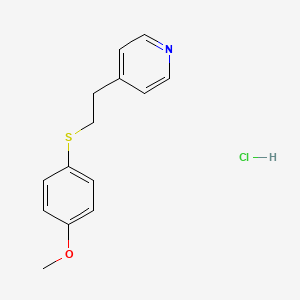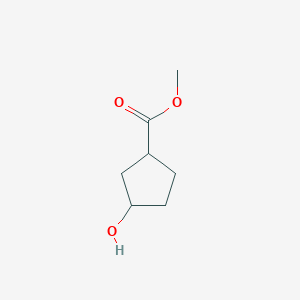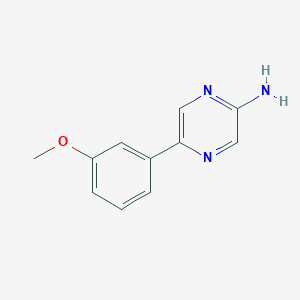![molecular formula C14H16N4O2S B3125651 2-{[3-(2-Methylprop-2-en-1-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]thio}acetohydrazide CAS No. 328076-72-8](/img/structure/B3125651.png)
2-{[3-(2-Methylprop-2-en-1-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]thio}acetohydrazide
概要
説明
Typically, compounds like this one belong to the class of organic compounds known as quinazolines, which are polycyclic aromatic compounds containing a quinazoline moiety, a structure characterized by a benzene ring fused to a pyrimidine ring .
Synthesis Analysis
The synthesis of similar compounds often involves reactions under phase transfer catalysis (PTC) conditions . Benzyl triethyl ammonium chloride (BTEAC) is commonly used as PTC .Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques such as NMR spectroscopy and high-resolution mass spectrometry . The InChI code and key can provide a standard chemical identifier .Chemical Reactions Analysis
The chemical reactions of a compound can be influenced by various factors, including the steric effect of functional groups . For instance, the presence of two methyl groups on certain atoms can favor dimer formation .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its molecular weight and XLogP3-AA, can be computed . These properties can influence the compound’s behavior in chemical reactions and biological systems.科学的研究の応用
Pharmacological Properties and Therapeutic Potentials
2-{[3-(2-Methylprop-2-en-1-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]thio}acetohydrazide, due to its structural complexity, may share some pharmacological properties and therapeutic potentials with compounds that have similar structural motifs, such as quinazolinones and tetrahydroisoquinolines. These compounds are known for their wide range of pharmacological activities, including anticancer, antimicrobial, and neuroprotective effects.
Anticancer Potential : Tetrahydroisoquinolines, which share a structural resemblance with quinazolinone derivatives, have been explored for their role as anticancer antibiotics. The approval of trabectedin, a compound related to this class, for the treatment of soft tissue sarcomas highlights the potential of such structures in drug discovery for cancer treatment (Singh & Shah, 2017).
Antimicrobial Activities : The modification of isoniazid structures, which bear resemblance to the thioacetohydrazide moiety, has shown significant in vitro anti-tubercular activity. This indicates the potential of this compound and similar compounds in the treatment of tuberculosis and possibly other infectious diseases (Asif, 2014).
Neuroprotective Effects : Compounds like imiquimod, which share structural features with the quinazolinone core, have demonstrated neuroprotective properties. They activate the immune system through localized induction of cytokines, suggesting potential applications in treating neurodegenerative diseases and other conditions involving immune response dysregulation (Syed, 2001).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-[3-(2-methylprop-2-enyl)-4-oxoquinazolin-2-yl]sulfanylacetohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2S/c1-9(2)7-18-13(20)10-5-3-4-6-11(10)16-14(18)21-8-12(19)17-15/h3-6H,1,7-8,15H2,2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYRLJPLPIDXIAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C(=O)C2=CC=CC=C2N=C1SCC(=O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


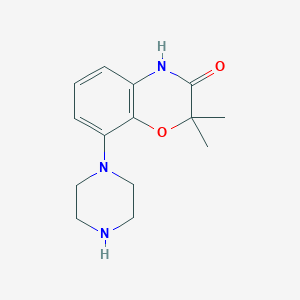
![4-[2-(Methoxycarbonyl)hydrazino]-4-oxobutanoic acid](/img/structure/B3125609.png)
![4-amino-N-[4-(diethylamino)phenyl]benzenesulfonamide](/img/structure/B3125617.png)

![(2-{[(2,4-Dimethylphenyl)amino]methyl}phenyl)methanol](/img/structure/B3125620.png)
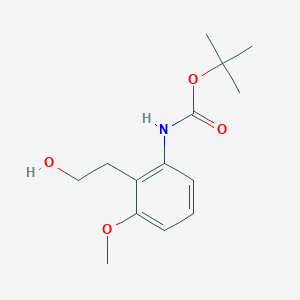

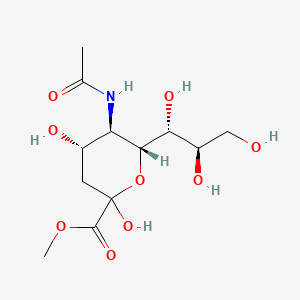
![Methyl 2-methylbenzo[d]thiazole-5-carboxylate](/img/structure/B3125635.png)

![2-({[3-(Methoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)benzoic acid](/img/structure/B3125648.png)
